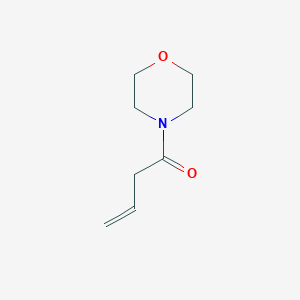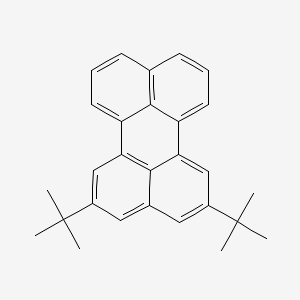
2,5-DI-Tert-butylperylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-DI-Tert-butylperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which include the presence of two tert-butyl groups at the 2 and 5 positions of the perylene core. These tert-butyl groups provide steric hindrance, which can influence the compound’s chemical reactivity and physical properties. This compound is often used in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its blue fluorescence emission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DI-Tert-butylperylene typically involves the alkylation of perylene with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where perylene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The product is then purified through recrystallization or sublimation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-DI-Tert-butylperylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylenequinones.
Reduction: Reduction reactions can convert it to dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products
Oxidation: Perylenequinones.
Reduction: Dihydroperylene derivatives.
Substitution: Halogenated or nitro-substituted perylene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-DI-Tert-butylperylene has several applications in scientific research:
Organic Electronics: Used as a blue fluorescence emitter in OLEDs, enhancing the efficiency and stability of electroluminescent devices.
Material Science: Utilized in the development of hybrid materials combining inorganic quantum dots with organic chromophores for photon upconversion and solar energy applications.
Wirkmechanismus
The mechanism by which 2,5-DI-Tert-butylperylene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic excitation, leading to fluorescence emission. In OLEDs, it acts as a dopant, preventing the formation of exciplexes and charge trapping, thereby increasing the efficiency of electroluminescent devices . The molecular targets include the electronic states of the perylene core, and the pathways involve energy transfer processes such as Förster resonance energy transfer (FRET) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11-Tetra-tert-butylperylene: Another perylene derivative with four tert-butyl groups, used in similar applications as 2,5-DI-Tert-butylperylene.
2,4-Di-tert-butylphenol: A phenolic compound with tert-butyl groups, used as an antioxidant.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic properties. This makes it particularly effective in applications requiring high fluorescence quantum yield and stability, such as in OLEDs and photochemical studies .
Eigenschaften
CAS-Nummer |
369612-06-6 |
|---|---|
Molekularformel |
C28H28 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2,5-ditert-butylperylene |
InChI |
InChI=1S/C28H28/c1-27(2,3)19-13-18-14-20(28(4,5)6)16-24-22-12-8-10-17-9-7-11-21(25(17)22)23(15-19)26(18)24/h7-16H,1-6H3 |
InChI-Schlüssel |
NGHJVORHVNULPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC=CC5=C4C2=CC=C5)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


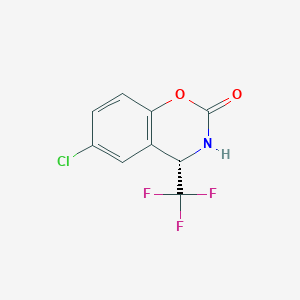
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
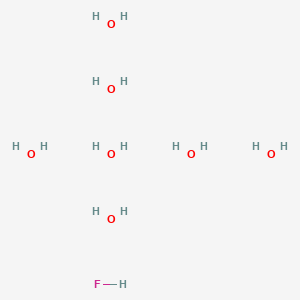
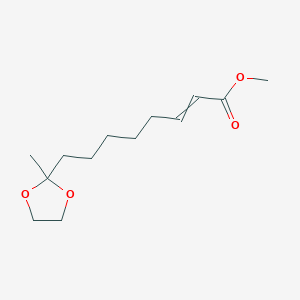
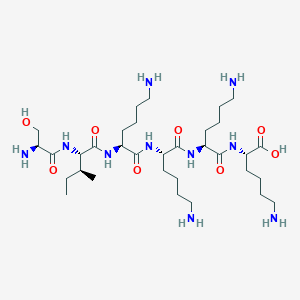
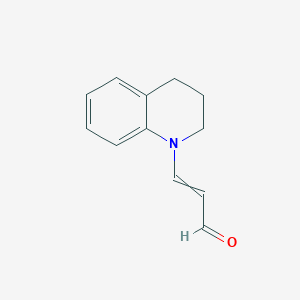



![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)


